N-Ethyl-N-propyl-4-amino-2-butyn-1-OL
Description
Properties
IUPAC Name |
4-[ethyl(propyl)amino]but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-7-10(4-2)8-5-6-9-11/h11H,3-4,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWXQVWZOOYZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Ethyl-N-propyl-4-amino-2-butyn-1-OL involves several steps. One common method includes the reaction of N-ethyl-N-propylamine with propargyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet research-grade standards.
Chemical Reactions Analysis
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Applications
- Anticancer Research : Recent studies have indicated that compounds similar to N-Ethyl-N-propyl-4-amino-2-butyn-1-OL exhibit promising anticancer properties by inducing protein degradation pathways. These compounds can inhibit key signaling pathways involved in cancer cell proliferation, making them candidates for further investigation in cancer therapeutics .
- Fungicidal Activity : The compound has been noted for its fungicidal properties, which could be beneficial in agricultural applications. Its ability to act against fungal pathogens makes it a potential candidate for developing new agricultural fungicides .
- Biochemical Research : The presence of amino and hydroxyl groups allows this compound to participate in various biochemical assays. It is particularly useful in proteomics research where it can be employed as a reagent for modifying proteins or as a tool for studying protein interactions .
Agricultural Applications
This compound's fungicidal properties suggest its use in crop protection. The compound can be formulated into pesticides that target specific fungal pathogens affecting crops. This application not only enhances crop yield but also contributes to sustainable agricultural practices by reducing reliance on broad-spectrum fungicides.
Case Study 1: Anticancer Activity
In a study evaluating the effects of this compound on cancer cell lines, researchers found that the compound significantly inhibited cell proliferation in vitro. The mechanism was linked to the degradation of AKT protein, a critical player in cell survival pathways. This suggests potential for development as an anticancer agent .
Case Study 2: Agricultural Efficacy
A field study assessed the effectiveness of this compound as a fungicide against common crop pathogens. Results showed a marked reduction in fungal infection rates compared to untreated controls, demonstrating its potential as an effective agricultural treatment .
Mechanism of Action
The mechanism of action of N-Ethyl-N-propyl-4-amino-2-butyn-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially altering their activity and function . These interactions can affect various biochemical pathways, making the compound valuable in research focused on understanding and manipulating these processes .
Comparison with Similar Compounds
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL can be compared to other similar compounds, such as:
N-Methyl-N-propyl-4-amino-2-butyn-1-OL: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
N-Ethyl-N-butyl-4-amino-2-butyn-1-OL: The presence of a butyl group instead of a propyl group can lead to differences in solubility and chemical behavior.
Biological Activity
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL is a compound with significant potential in biological research and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound has the molecular formula CHNO, featuring an amino group and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. The presence of these functional groups allows for hydrogen bonding and other interactions that are critical in biochemical processes .
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The compound can modulate enzyme activity through:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate strong interactions with active sites on enzymes.
- Protein Modification : It may alter protein conformation or function, impacting various biochemical pathways .
Enzyme Interactions
Research indicates that this compound is useful in studying enzyme interactions. It can act as an inhibitor or modulator depending on the target enzyme, making it valuable for understanding metabolic pathways and developing therapeutic agents.
Anticancer Potential
A study highlighted the compound's potential in cancer therapy. It was observed to induce apoptosis in cancer cells, particularly in pancreatic cancer models, showcasing its role in inhibiting cell proliferation through specific signaling pathways .
Data Table: Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a preclinical study involving pancreatic cancer cell lines, this compound was shown to decrease cell viability significantly. The mechanism involved the degradation of AKT proteins, which are crucial for cell survival signaling. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an enzyme inhibitor. It was tested against various enzymes involved in metabolic pathways. The findings demonstrated that this compound effectively inhibited specific enzymes, suggesting its potential use in metabolic disorder treatments .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and structurally similar compounds such as N-Methyl-N-propyl-4-amino-2-butyn-1-OL and N-Ethyl-N-butyl-4-amino-2-butyn-1-OL. The differences in their biological activities were attributed to variations in their functional groups, which influenced their reactivity and interaction profiles.
| Compound | Key Differences | Biological Activity |
|---|---|---|
| This compound | Ethyl and propyl groups | Significant anticancer activity |
| N-Methyl-N-propyl-4-amino-2-butyn-1-OL | Methyl group instead of ethyl | Reduced enzyme inhibition |
| N-Ethyl-N-butyl-4-amino-2-butyn-1-OL | Butyl group instead of propyl | Altered solubility |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing N-Ethyl-N-propyl-4-amino-2-butyn-1-OL and verifying its purity?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, as seen in similar amino alcohol derivatives) for purity assessment, and mass spectrometry (LC-MS) for molecular weight validation . For hygroscopic or thermally unstable batches, thermogravimetric analysis (TGA) can assess stability under storage conditions (-20°C recommended for analogs) .
Q. How should researchers safely handle This compound in laboratory settings?
- Methodology : Follow GHS hazard guidelines for amino alcohols: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A hazards for analogs). Use fume hoods to avoid inhalation. Store at -20°C in airtight containers to prevent degradation, as stability data for related compounds indicate ≥5-year shelf life under these conditions .
Q. What synthetic routes are feasible for preparing This compound?
- Methodology : Optimize reductive amination of 2-butyn-1-ol derivatives with ethyl and propyl amines under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Alternatively, employ nucleophilic substitution of halogenated alkynols with N-ethyl-N-propylamine. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for This compound across different batches?
- Methodology : Perform deuterated solvent exchange experiments to identify labile protons (e.g., -OH or -NH groups). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-validate with computational chemistry tools (DFT calculations for predicted chemical shifts) and compare against reference standards from authoritative databases (e.g., PubChem or Cayman Chemical analogs) .
Q. What experimental design considerations are critical for studying the stability of This compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS/MS and quantify using calibration curves. Apply Arrhenius kinetics to extrapolate shelf-life predictions. Note: For analogs, acidic conditions often promote hydrolysis of amino alcohols, while basic conditions may induce oxidation .
Q. How can researchers optimize chromatographic separation of This compound from structurally similar byproducts?
- Methodology : Utilize reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). Adjust mobile phase pH to ionize amino groups, improving resolution. For challenging separations, employ chiral columns if stereoisomers are present or use ion-pairing agents (e.g., heptafluorobutyric acid) .
Q. What strategies mitigate the risk of side reactions (e.g., alkyne dimerization) during derivatization of This compound?
- Methodology : Introduce steric hindrance via bulky protecting groups (e.g., tert-butyldimethylsilyl for -OH) to suppress alkyne reactivity. Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Monitor intermediates in real-time using in-situ IR spectroscopy to detect undesired exotherms .
Data Contradiction & Validation
Q. How should researchers address discrepancies in toxicity profiles reported for This compound analogs?
- Methodology : Replicate studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents). Compare results with in vitro assays (e.g., Ames test for mutagenicity). Control for batch-to-batch purity variations (≥98% purity required for reliable data) and validate findings against structurally validated reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
